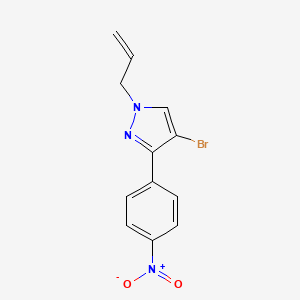
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is an organic compound that features a pyrazole ring substituted with a bromo group at the 4-position and a nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 4-Amino-3-(4-nitrophenyl)-1-prop-2-enylpyrazole.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromo group can facilitate binding to specific targets through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(4-nitrophenyl)pyrazole: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.
3-(4-Nitrophenyl)-1-prop-2-enylpyrazole: Lacks the bromo group, which may influence its binding affinity to specific targets.
4-Bromo-3-phenyl-1-prop-2-enylpyrazole: Lacks the nitro group, which may reduce its potential for bioreduction and formation of reactive intermediates.
Uniqueness
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrN3O2 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
4-bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-7-15-8-11(13)12(14-15)9-3-5-10(6-4-9)16(17)18/h2-6,8H,1,7H2 |
InChI Key |
HGZTYTQTEGFRRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















